6-acetamido-N-methylhexanamide
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Overview
Description
6-acetamido-N-methylhexanamide is an organic compound with the molecular formula C9H18N2O2 It is characterized by the presence of an acetamido group and a methylhexanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetamido-N-methylhexanamide typically involves the reaction of N-methylhexanamide with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-acetamido-N-methylhexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-acetamido-N-methylhexanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-acetamido-N-methylhexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-methylhexanamide: Lacks the acetamido group, making it less reactive in certain chemical reactions.
6-acetamidohexanoic acid: Contains a carboxylic acid group instead of the amide group, leading to different chemical properties and reactivity.
Uniqueness
6-acetamido-N-methylhexanamide is unique due to the presence of both acetamido and methylhexanamide moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
51504-50-8 |
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Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
6-acetamido-N-methylhexanamide |
InChI |
InChI=1S/C9H18N2O2/c1-8(12)11-7-5-3-4-6-9(13)10-2/h3-7H2,1-2H3,(H,10,13)(H,11,12) |
InChI Key |
QBRXAOMAJRIUBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCCC(=O)NC |
Origin of Product |
United States |
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